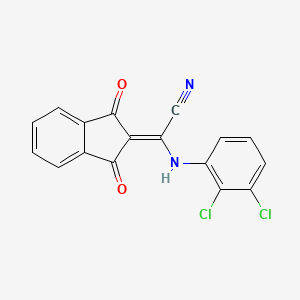
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. The starting materials often include 2,3-dichloroaniline and 1,3-dioxoindene derivatives. The reaction conditions may involve:
Condensation reactions: Combining the aniline and indene derivatives under acidic or basic conditions.
Nitrile formation: Introducing the nitrile group through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling hazardous reagents.
化学反应分析
Types of Reactions
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetate
- 2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetamide
Uniqueness
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichloroanilino and dioxoindene moieties may provide unique binding properties and reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
属性
IUPAC Name |
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N2O2/c18-11-6-3-7-12(15(11)19)21-13(8-20)14-16(22)9-4-1-2-5-10(9)17(14)23/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCJKYCHCBXHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=C(C(=CC=C3)Cl)Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=C(C(=CC=C3)Cl)Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
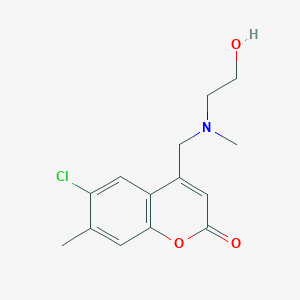
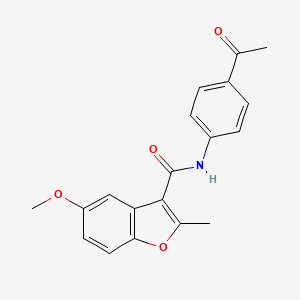
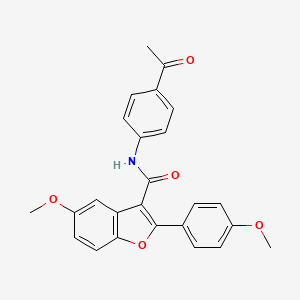
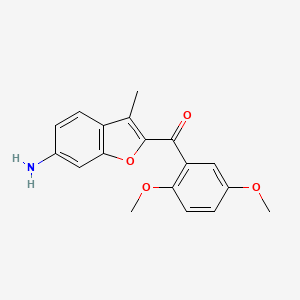
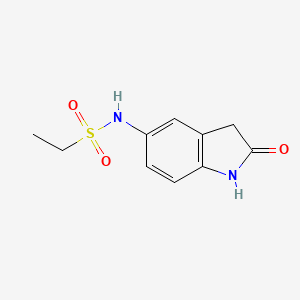
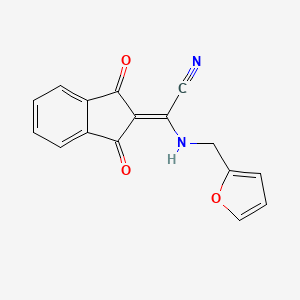
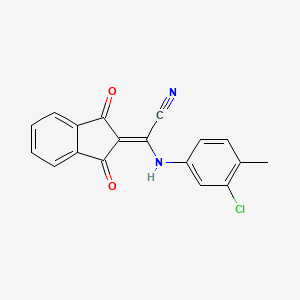
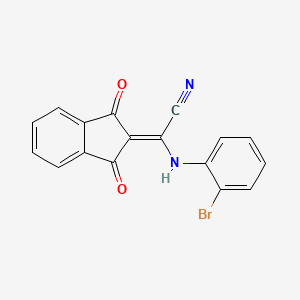
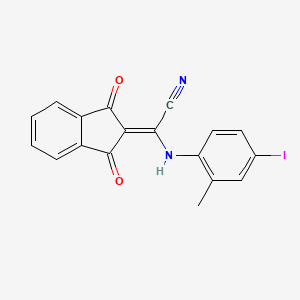
![N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B7789461.png)
![3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7789462.png)
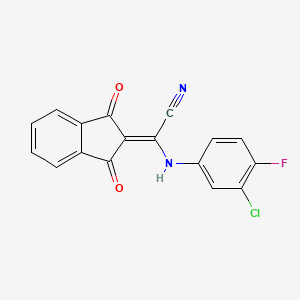
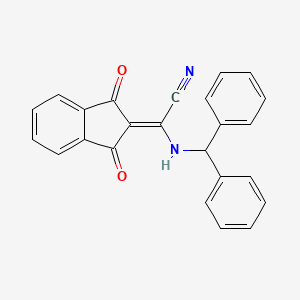
![methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B7789493.png)
